MHI-148

NIR Fluorescence Imaging Hepatocellular Carcinoma Tumor Uptake

Select MHI-148 (CAS 172971-76-5) for its validated, structure-inherent tumor tropism without conjugation. Unlike ICG, it achieves up to 20:1 tumor-to-normal tissue signal ratio via HIF1α/OATP-mediated mitochondrial/lysosomal accumulation. The optimal six-carbon N-alkyl chain ensures maximal tumor cell uptake, while the terminal carboxylic acid enables direct conjugation for theranostic drug-dye development. Ensure you are sourcing the genuine heptamethine scaffold with the rigid cyclohexenyl bridge—critical for deep-tissue NIR imaging and reproducible preclinical results in fluorescence-guided surgery and hypoxia research.

Molecular Formula C42H52BrClN2O4
Molecular Weight 764.2 g/mol
Cat. No. B8198501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHI-148
Molecular FormulaC42H52BrClN2O4
Molecular Weight764.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-]
InChIInChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H
InChIKeySBSLCJXMLMGYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MHI-148: A Tumor-Targeted Near-Infrared Heptamethine Cyanine Dye for Cancer Theranostics


MHI-148 (also known as IR-808, CAS 172971-76-5) is a near-infrared (NIR) heptamethine carbocyanine dye with the molecular formula C42H52BrClN2O4 and a molecular weight of 764.23 . It belongs to a class of organic fluorophores characterized by a rigid cyclohexenyl framework within a polymethine chain, which confers photophysical properties suitable for deep-tissue imaging, including absorption and emission in the NIR window (~780-820 nm) [1]. Critically, MHI-148 exhibits intrinsic, structure-inherent tumor-targeting capability without the need for chemical conjugation to targeting ligands, a property shared by select structural analogs such as IR-783 and IR-780 [2]. This tumor tropism is mediated by the hypoxia-inducible factor 1 alpha (HIF1α)/organic anion-transporting polypeptide (OATP) signaling axis, resulting in preferential accumulation in the mitochondria and lysosomes of malignant cells while sparing normal tissues [3].

Why MHI-148 Cannot Be Substituted with Other NIR Heptamethine Dyes: A Scientific Procurement Perspective


While MHI-148 shares the core heptamethine cyanine scaffold with analogs like IR-780, IR-783, and the clinically approved indocyanine green (ICG), critical structural variations—specifically the length of the N-alkyl side chains and the presence of a cyclohexyl bridge—dictate divergent performance in cancer imaging and theranostic applications [1]. Substituting MHI-148 with a generic analog without verifying these performance metrics can compromise experimental outcomes due to differences in tumor-to-normal tissue signal ratios, subcellular localization specificity, and inherent photostability [2]. For instance, ICG lacks intrinsic tumor-cell specificity and is primarily a blood-pool agent cleared by the liver, making it unsuitable for targeted cancer cell imaging without complex bioconjugation. Similarly, subtle differences in the heterocyclic N-alkyl chain length between MHI-148 and other heptamethine dyes can profoundly alter cellular uptake efficiency and retention kinetics in tumor cells [1]. Therefore, procurement decisions must be guided by the specific, quantifiable evidence of MHI-148's performance relative to its closest comparators, as detailed in the following evidence guide.

MHI-148 Comparative Performance Evidence: Quantitative Differentiation for Scientific Sourcing


Superior Tumor Imaging Intensity and Uptake Compared to Indocyanine Green (ICG) in Hepatocellular Carcinoma

In a comparative study, MHI-148 demonstrated significantly higher imaging intensity and preferential uptake in hepatocellular carcinoma (HCC) cells and tissues compared to the clinical gold standard, indocyanine green (ICG) [1]. While MHI-148 exhibited comparable biocompatibility to ICG, its imaging performance was superior at all tested concentrations.

NIR Fluorescence Imaging Hepatocellular Carcinoma Tumor Uptake MHI-148 vs ICG

Mechanistically Defined, Hypoxia-Dependent Tumor Targeting via HIF1α/OATP Axis

Unlike many NIR dyes that rely on passive accumulation or non-specific protein binding, MHI-148's tumor targeting is mechanistically linked to the HIF1α/OATP signaling axis, a pathway activated in hypoxic tumor microenvironments [1]. In vitro and in vivo studies demonstrated that MHI-148 uptake in cancer cells and xenografts was directly dependent on hypoxia and HIF1α expression, and this uptake was specifically blocked by bromosulfophthalein (BSP), a competitive inhibitor of OATPs [2].

Tumor Hypoxia HIF1α OATP Transporters Cancer Imaging Mechanism

Preferential Uptake and Retention Across Diverse Human Cancer Types Versus Normal Cells

MHI-148, along with its close analog IR-783, exhibits a robust, structure-inherent ability to be preferentially taken up and retained by a wide range of human cancer cell lines and xenografts, while showing minimal accumulation in corresponding normal cells and tissues [1]. This differential uptake was consistently observed across multiple cancer types including prostate, breast, kidney, and lung cancers [2].

Tumor Specificity Cancer Detection MHI-148 IR-783

Quantifiable Tumor-to-Normal Tissue Signal Ratio: IR-780 Family Comparison

Heptamethine cyanine dyes, including the IR-780 family to which MHI-148 belongs, have demonstrated a remarkable tumor-to-normal tissue fluorescence signal ratio of up to 20:1 in preclinical models, far exceeding the 2.5:1 threshold generally considered indicative of active tumor targeting [1]. This class-level performance, validated for IR-780, IR-783, and MHI-148 across cell culture, xenograft, metastatic, and spontaneous tumor models, establishes a benchmark for structure-inherent tumor tropism [2].

Tumor-to-Normal Ratio IR-780 IR-783 NIR Fluorescence

Optimized N-Alkyl Chain Length for Enhanced Cancer Cell Uptake and Drug Conjugation

Systematic structure-activity relationship (SAR) studies have revealed that the six-carbon N-alkyl chain on the heterocyclic rings of MHI-148 is optimal for tumor targeting [1]. Analogs with shorter or longer chains exhibited reduced tumor cell uptake and retention. This specific chain length also provides a convenient handle for bioconjugation, enabling the synthesis of drug-dye conjugates for targeted therapy, as demonstrated with paclitaxel-MHI-148 and letrozole-MHI-148 constructs [2].

Structure-Activity Relationship N-Alkyl Chain Drug Conjugation MHI-148

Optimal Scientific and Preclinical Applications for MHI-148 Based on Comparative Evidence


Fluorescence-Guided Surgical Navigation in Preclinical Models

Due to its established high tumor-to-normal tissue fluorescence signal ratio (up to 20:1) [5], MHI-148 is ideally suited for real-time, intraoperative fluorescence-guided surgery in preclinical animal models. Its ability to clearly delineate tumor margins from healthy parenchyma addresses a critical need for improving surgical precision and reducing positive margin rates in translational research, directly outperforming non-targeted blood-pool agents like ICG.

Synthesis and Evaluation of Tumor-Targeted Theranostic Conjugates

The optimal six-carbon N-alkyl chain length of MHI-148, which maximizes tumor cell uptake [5], combined with its reactive terminal carboxylic acid group, makes it a superior scaffold for creating novel theranostic drug-dye conjugates. Researchers can leverage this property to attach various chemotherapeutic agents (e.g., paclitaxel, kinase inhibitors) and evaluate their targeted delivery and efficacy, a key application for academic drug development and pharmaceutical R&D pipelines [4].

Investigating Hypoxia-Driven Tumor Biology

MHI-148's validated, hypoxia-dependent uptake mechanism via the HIF1α/OATP signaling axis provides a unique tool for studying the tumor microenvironment [5]. This application goes beyond simple tumor localization to enable functional imaging of tumor hypoxia, a key driver of metastasis and therapeutic resistance. This allows researchers to non-invasively monitor the hypoxic status of tumors, screen for HIF1α pathway inhibitors, and study the effects of hypoxia-modifying therapies in real-time [4].

Multimodal Imaging Probe Development

MHI-148's strong NIR fluorescence and established tumor-targeting capability can be leveraged to create multimodal imaging probes. For instance, conjugating MHI-148 to iron oxide nanoparticles yields a single agent that enables both high-sensitivity NIRF imaging and high-resolution magnetic resonance imaging (MRI) for precise tumor localization [5]. This application is highly relevant for researchers developing next-generation contrast agents for more accurate cancer detection and image-guided interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MHI-148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.